methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate
Overview
Description
Methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate is a complex organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a benzoate ester group, a sulfonyl group, and two aromatic rings with methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methylphenylglycine in the presence of a base to form the sulfonyl glycine intermediate. This intermediate is then reacted with methyl 2-aminobenzoate under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with the use of advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic rings and ester group may also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate can be compared with other sulfonyl glycine derivatives and benzoate esters. Similar compounds include:
- Methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate
- Methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-(4-chlorophenyl)glycyl}amino)benzoate
These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity and biological activities
Properties
IUPAC Name |
methyl 2-[[2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-17-8-10-18(11-9-17)26(33(29,30)20-14-12-19(31-2)13-15-20)16-23(27)25-22-7-5-4-6-21(22)24(28)32-3/h4-15H,16H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCGWHJTFPAWDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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